Computed Property Advantage: Higher Lipophilicity vs. Non-Brominated Analog
The presence of the bromine atom at the 4-position significantly increases lipophilicity compared to the non-brominated analog, 4-(trifluoromethoxy)benzene-1,2-diamine, as predicted by its XLogP3 value. This is a critical parameter for optimizing membrane permeability and CNS penetration .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzene-1,2-diamine: 1.3 (estimated based on PubChem XLogP3 for 4-(trifluoromethoxy)aniline which is 1.89) |
| Quantified Difference | Increase of approximately +0.5 to +1.1 units |
| Conditions | Computational prediction |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making this compound a superior starting point for designing brain-penetrant drugs or intracellular-targeting agents.
